DO34

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

DO34 es un inhibidor altamente potente, selectivo y de acción central de la lipasa de diacilglicerol (DAGL). Ha demostrado una eficacia significativa en la inhibición de tanto DAGLα como DAGLβ, con una IC50 de 6 nM para DAGLα y 3-8 nM para DAGLβ . Este compuesto se utiliza principalmente en la investigación científica para estudiar el sistema endocannabinoide y sus vías relacionadas.

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis de DO34 involucra múltiples pasos, comenzando con materiales de partida disponibles comercialmente. Los pasos clave incluyen:

Formación de la estructura central: Esto implica la reacción de un anillo de benceno sustituido con una amina adecuada para formar la estructura central.

Funcionalización: La estructura central se funcionaliza luego con varios sustituyentes para lograr la actividad deseada. Esto típicamente implica reacciones como alquilación, acilación y halogenación.

Purificación: El compuesto final se purifica utilizando técnicas como cromatografía en columna y recristalización para lograr una alta pureza.

Métodos de Producción Industrial

Si bien los métodos específicos de producción industrial para this compound no están ampliamente documentados, el enfoque general implicaría escalar los procedimientos de síntesis de laboratorio. Esto incluye optimizar las condiciones de reacción para volúmenes más grandes, garantizar un control de calidad constante y emplear técnicas de purificación a escala industrial.

Análisis De Reacciones Químicas

Tipos de Reacciones

DO34 principalmente se somete a:

Reacciones de sustitución: Estas se utilizan durante su síntesis para introducir varios grupos funcionales.

Reacciones de oxidación y reducción: Estas pueden estar involucradas en la modificación del estado de oxidación de ciertos grupos funcionales durante la síntesis.

Reactivos y Condiciones Comunes

Reactivos: Los reactivos comunes incluyen agentes halogenantes, agentes alquilantes y agentes reductores.

Condiciones: Las condiciones típicas involucran temperaturas controladas, atmósferas inertes (por ejemplo, nitrógeno o argón) y el uso de solventes como dimetilsulfóxido (DMSO) o acetonitrilo.

Productos Principales

El producto principal de estas reacciones es el compuesto this compound altamente purificado, caracterizado por su actividad inhibitoria específica contra DAGLα y DAGLβ.

Aplicaciones Científicas De Investigación

Pain Management

Mechanism of Action : DO34 inhibits diacylglycerol lipase alpha, leading to decreased levels of endocannabinoids such as 2-arachidonoylglycerol (2-AG) and anandamide. This inhibition has been linked to antinociceptive effects in models of inflammatory pain.

Case Study : In a study involving mice, administration of this compound (30 mg/kg) resulted in a significant reduction in mechanical and cold allodynia induced by lipopolysaccharide (LPS), demonstrating its potential use in treating inflammatory pain conditions. The compound effectively reversed allodynia without developing tolerance over repeated administrations, suggesting its efficacy for chronic pain management .

Alcohol Consumption

Impact on Alcohol Intake : Research indicates that this compound can significantly reduce ethanol preference and consumption in both male and female mice. This effect was observed even after chronic exposure to alcohol, highlighting its potential as a therapeutic agent for alcohol use disorders.

Experimental Findings : In a controlled study, mice treated with this compound showed a persistent decrease in ethanol consumption compared to control groups. The compound's ability to lower brain levels of 2-AG and arachidonic acid was confirmed through mass spectrometric analysis, reinforcing its role in modulating alcohol intake .

Fear Conditioning and Extinction

Role in Fear Responses : this compound has been studied for its effects on fear conditioning and extinction processes. The inhibition of 2-AG synthesis through this compound treatment resulted in increased freezing behavior during fear extinction trials, suggesting that the compound may impair the extinction of fear memories.

Research Insights : Mice treated with this compound exhibited heightened freezing responses during tone presentations on subsequent days of extinction training. This indicates that disruption of endocannabinoid signaling may affect emotional memory processing .

Comparative Data Table

Mecanismo De Acción

DO34 ejerce sus efectos inhibiendo la actividad de las enzimas lipasa de diacilglicerol, específicamente DAGLα y DAGLβ. Estas enzimas son responsables de la conversión de diacilglicerol a 2-araquidonoilglicerol (2-AG), un endocannabinoide clave. Al inhibir estas enzimas, this compound reduce los niveles de 2-AG, modulando así las vías de señalización endocannabinoide .

Comparación Con Compuestos Similares

Compuestos Similares

DO53: Otro inhibidor de DAGL con similar potencia pero diferentes perfiles de selectividad.

THL (tetrahidrolipstatina): Un inhibidor menos selectivo de DAGL, también conocido por sus efectos inhibitorios sobre otras lipasas.

Singularidad de DO34

This compound es único debido a su alta potencia y selectividad para DAGLα y DAGLβ. Su capacidad para cruzar la barrera hematoencefálica y ejercer efectos centrales lo hace particularmente valioso para estudiar la señalización endocannabinoide del sistema nervioso central .

Si tiene alguna otra pregunta o necesita más detalles, ¡no dude en preguntar!

Actividad Biológica

DO34 is a selective inhibitor of diacylglycerol lipase (DAGL), an enzyme involved in the metabolism of endocannabinoids, particularly 2-arachidonoylglycerol (2-AG). Its biological activity has been explored in various studies, focusing on its effects on pain modulation, alcohol consumption, and other physiological responses. This article synthesizes findings from diverse research sources, including case studies and experimental data, to provide a comprehensive overview of the biological activity of this compound.

This compound primarily inhibits DAGL, leading to decreased levels of 2-AG in the brain. This reduction impacts various physiological processes, including pain perception and substance use behaviors. The compound also exhibits off-target effects on other enzymes such as alpha/beta hydrolase domain-containing 2 and 6 (ABHD2/6) and phospholipase A2 group 7 (PLA2G7), which may contribute to its overall biological profile .

Effects on Pain Modulation

A significant study investigated the role of this compound in modulating inflammatory pain. Mice treated with this compound showed a dose-dependent reversal of mechanical and cold allodynia without developing tolerance over repeated administrations. Specifically, a dosage of 30 mg/kg resulted in an approximate 83% reduction in brain levels of 2-AG, along with significant decreases in anandamide (42%) and arachidonic acid (58%) levels .

Results Summary:

| Parameter | Control | This compound (30 mg/kg) | Statistical Significance |

|---|---|---|---|

| 2-AG Levels | High | Low | P<0.0001 |

| Anandamide Levels | High | Moderate | P<0.05 |

| Arachidonic Acid Levels | High | Low | P<0.0001 |

These findings suggest that this compound effectively reduces inflammatory pain responses by modulating endocannabinoid signaling pathways.

Influence on Alcohol Consumption

Research has also highlighted this compound's potential role in reducing alcohol consumption. In a study involving female mice, administration of this compound resulted in a persistent decrease in both ethanol preference and consumption compared to controls. This effect was attributed specifically to DAGL inhibition, as demonstrated by contrasting results with a structural analog, DO53, which did not inhibit DAGL but exhibited similar off-target effects .

Alcohol Consumption Data:

| Treatment | Ethanol Consumption | Ethanol Preference | Fluid Consumption |

|---|---|---|---|

| Control | High | High | Normal |

| This compound | Low | Low | Normal |

| DO53 | Moderate | No Change | Decreased |

The data indicates that while both compounds affected fluid consumption, only this compound consistently reduced ethanol-related behaviors without affecting overall fluid intake.

Case Studies and Broader Implications

Case studies examining the broader implications of endocannabinoid modulation through compounds like this compound suggest potential therapeutic applications in treating chronic pain conditions and substance use disorders. The ability of this compound to selectively inhibit DAGL while minimizing side effects presents an opportunity for developing targeted therapies that could improve patient outcomes without significant adverse effects.

Propiedades

IUPAC Name |

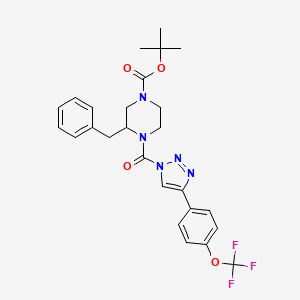

tert-butyl 3-benzyl-4-[4-[4-(trifluoromethoxy)phenyl]triazole-1-carbonyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28F3N5O4/c1-25(2,3)38-24(36)32-13-14-33(20(16-32)15-18-7-5-4-6-8-18)23(35)34-17-22(30-31-34)19-9-11-21(12-10-19)37-26(27,28)29/h4-12,17,20H,13-16H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQGMWUWJVBKTRM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(C(C1)CC2=CC=CC=C2)C(=O)N3C=C(N=N3)C4=CC=C(C=C4)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28F3N5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

531.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.